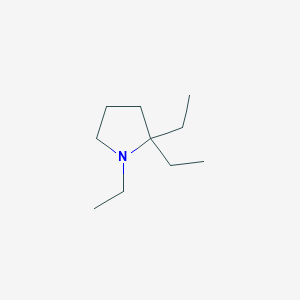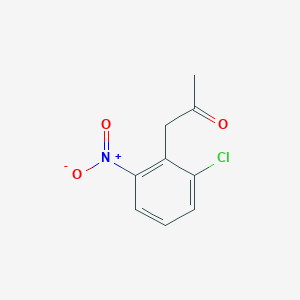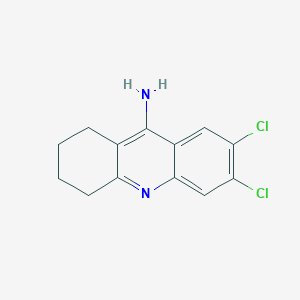
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H12Cl2N2. It is a derivative of acridine, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 6,7-dichloro-1,2,3,4-tetrahydroacridine with ammonia or an amine under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of sodium hydroxide to maintain a basic environment. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization from solvents like toluene or methanol .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of tetrahydroacridin-9-amine.
Substitution: Formation of methoxy-substituted acridine derivatives.
Scientific Research Applications
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is its ability to inhibit cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at synaptic junctions. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: A non-chlorinated analog with similar cholinesterase inhibitory properties.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acridine: The parent compound, known for its wide range of biological activities
Uniqueness
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of chloro substituents at the 6 and 7 positions, which enhance its binding affinity to cholinesterase enzymes and potentially improve its pharmacological profile .
Properties
CAS No. |
286438-23-1 |
|---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-8-12(6-10(9)15)17-11-4-2-1-3-7(11)13(8)16/h5-6H,1-4H2,(H2,16,17) |
InChI Key |
VZEYMLANIVXUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC(=C(C=C3C(=C2C1)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
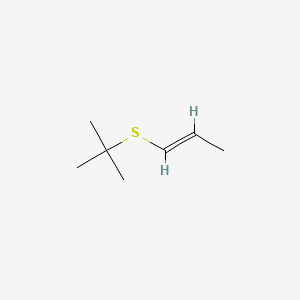
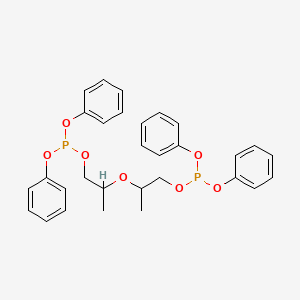
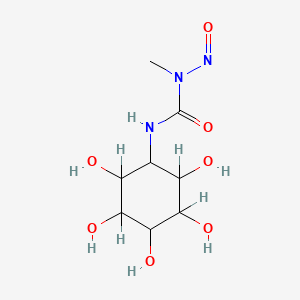
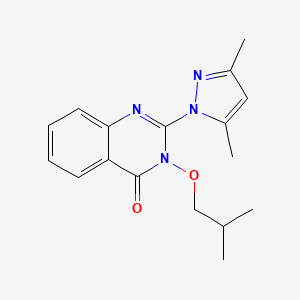
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
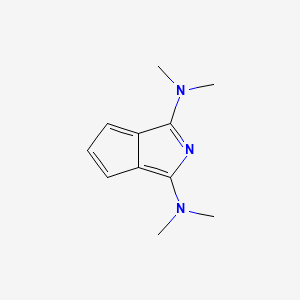
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)

